![molecular formula C23H29FN2O3 B4112047 N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)
N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide
Overview
Description
N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide is a synthetic compound characterized by its adamantane core, morpholine ring, and fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide typically involves the reaction of adamantanecarboxylic acid with morpholine and 4-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, while the morpholine ring and fluorobenzamide group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-nitrobenzamide
- N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-chlorobenzamide
Uniqueness
N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide stands out due to the presence of the fluorine atom, which can enhance its biological activity and binding affinity compared to its nitro and chloro counterparts .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O3/c24-19-3-1-18(2-4-19)21(27)25-20(22(28)26-5-7-29-8-6-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-4,15-17,20H,5-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYIVVZFKHOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(2,6-dichlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4111973.png)
![3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111989.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111995.png)
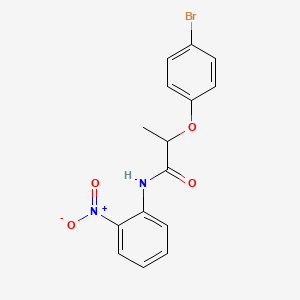
![5-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B4112032.png)
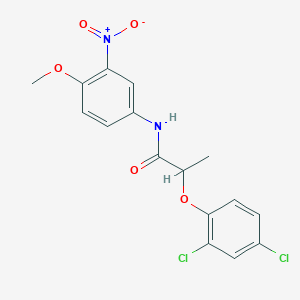
![2-(4-Bromophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4112039.png)
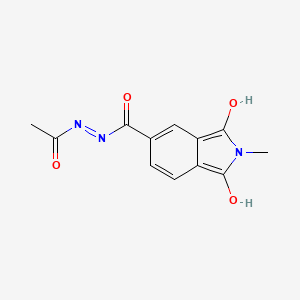
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)
![N-[2,4-di(piperidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B4112062.png)
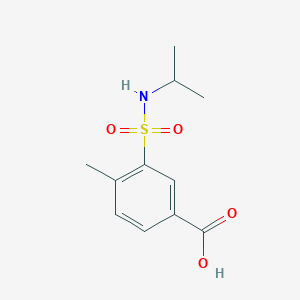
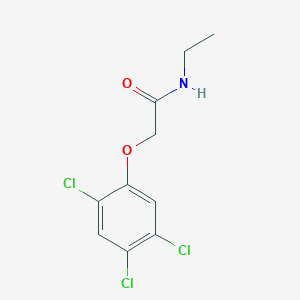
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4112075.png)
![2-[[2-Chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl]sulfonylamino]-2-phenylacetic acid](/img/structure/B4112077.png)
